Rebaudioside A Rebaudioside A Rebaudioside A is a rebaudioside that is rubusoside in which the hydroxy groups at positions 3 and 4 of the beta-D-glucopyranosyloxy group at the 13alpha position have both been converted to the corresponding beta-D-glucopyranoside. It has a role as a sweetening agent. It is a beta-D-glucoside and a rebaudioside. It is functionally related to a rubusoside and a beta-D-Glcp-(1->2)-[beta-D-Glcp-(1->3)]-beta-D-Glcp.
Rebaudioside A is under investigation in clinical trial NCT03510624 (Acute Effect of Rebaudioside A on Glucose Excursion During an Oral Glucose Tolerance Test in Type 2 Diabetes Mellitus).
Rebaudioside A is a natural product found in Bos taurus and Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 58543-16-1
VCID: VC0541149
InChI: InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
SMILES: CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol

Rebaudioside A

CAS No.: 58543-16-1

Cat. No.: VC0541149

Molecular Formula: C44H70O23

Molecular Weight: 967.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rebaudioside A - 58543-16-1

Specification

CAS No. 58543-16-1
Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Standard InChI InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Standard InChI Key HELXLJCILKEWJH-NCGAPWICSA-N
Isomeric SMILES C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
SMILES CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Canonical SMILES CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Appearance Solid powder
Melting Point 242 - 244 °C

Introduction

Chemical Structure and Properties of Rebaudioside A

Rebaudioside A (C₄₄H₇₀O₂₃) is a diterpenoid glycoside composed of a steviol aglycone core and four glucose molecules. The steviol backbone consists of a ent-kaurene structure with hydroxyl and carboxyl groups at positions 13 and 19, respectively . The glucose residues are attached via β-1,2 and β-1,3 glycosidic bonds, contributing to RA’s stability and solubility in aqueous solutions .

Structural Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm RA’s structure as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl) ester] . This configuration distinguishes RA from other steviol glycosides, such as Stevioside and Rebaudioside C, by the presence of an additional α-1,4-glucosyl moiety .

Table 1: Physicochemical Properties of Rebaudioside A

PropertyValueSource
Molecular FormulaC₄₄H₇₀O₂₃
Molecular Weight967.0 g/mol
Solubility1.2 g/L (water, 25°C)
Sweetness Intensity250–450× sucrose
Melting Point242–244°C

Production Methods: Enzymatic and Fermentative Approaches

Enzymatic Modification

A two-step enzymatic process using cyclodextrin glycosyltransferase (CGTase) and glucoamylase converts RA into mono-α-1,4-glucosylated derivatives (RA1G), enhancing its sensory profile . Optimal conditions include:

  • Transglycosylation: 2 U/mL CGTase, 82.5 mg/mL β-cyclodextrin, and 82.5 mg/mL RA at 60°C for 5 hours (87.8% conversion) .

  • Hydrolysis: 1.5 U/mL glucoamylase at 60°C for 3 hours (53.3% RA1G yield) .

This method reduces bitterness and aftertaste, making RA1G suitable for commercial products .

Fermentative Production

Yarrowia lipolytica, engineered to express Stevia rebaudiana metabolic pathways, produces fermentative RA with >99% purity . Key advantages include:

  • Scalability and reduced reliance on plant extraction.

  • Compliance with Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifications .

Table 2: Comparative Analysis of RA Production Methods

MethodYieldPurityCost Efficiency
Plant Extraction4–8%95–98%Low
Enzymatic Modification53.3%99%Moderate
Fermentation12 g/L>99%High

Applications in Food and Pharmaceuticals

Food Industry

RA is approved as a general-purpose sweetener in over 150 countries. Its heat stability (up to 200°C) makes it ideal for baked goods, while its non-cariogenic properties benefit oral hygiene products .

Regulatory Status and Future Directions

RA is Generally Recognized as Safe (GRAS) by the U.S. FDA and complies with JECFA specifications. Ongoing research focuses on:

  • Next-Generation Derivatives: Rebaudioside M (Reb M), synthesized from RA, offers improved sweetness without bitterness .

  • Sustainable Production: CRISPR-engineered microbial strains for high-yield RA biosynthesis .

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